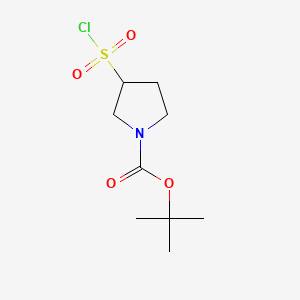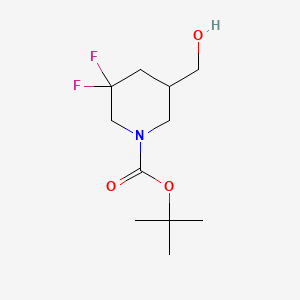![molecular formula C12H13BrN2O2 B592297 tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1228014-35-4](/img/structure/B592297.png)
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . This compound is characterized by the presence of a bromine atom and a tert-butyl ester group attached to a pyrrolo[2,3-b]pyridine core. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is widely used as a building block in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. Its structural features allow for the exploration of new drug candidates targeting specific biological pathways .
Industry: The compound finds applications in the development of agrochemicals, dyes, and materials science. Its versatility in chemical transformations makes it a useful component in various industrial processes .
Mécanisme D'action
Target of Action
Azaindole derivatives, which include this compound, are known to be used as kinase inhibitors .
Mode of Action
Azaindoles are recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They are known to interact with kinases, inhibiting their function .
Biochemical Pathways
As a kinase inhibitor, it can be inferred that it may affect various signaling pathways within the cell that are regulated by kinases .
Pharmacokinetics
Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding, and ADME-tox properties can be modulated and finely tuned using the azaindole core .
Result of Action
Given its potential role as a kinase inhibitor, it may lead to the inhibition of cell proliferation and other kinase-regulated cellular processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or reduction of other functional groups present in the molecule.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, the tert-butyl ester group provides steric hindrance and stability, influencing the compound’s behavior in different chemical environments .
Propriétés
IUPAC Name |
tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWJCGZCLBMYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729073 | |
| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228014-35-4 | |
| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)






![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)


![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)
